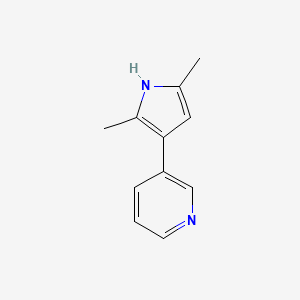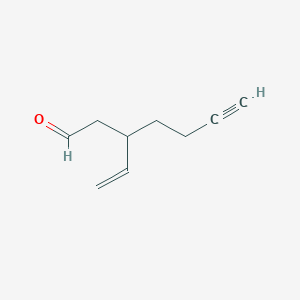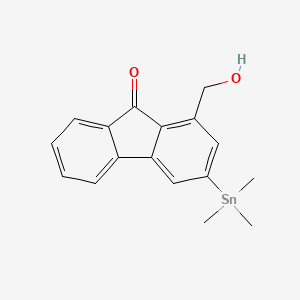![molecular formula C15H11NO4S B14288100 [3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid CAS No. 114361-51-2](/img/structure/B14288100.png)
[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid is a complex organic compound featuring a pyran ring substituted with cyano, methylsulfanyl, oxo, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid typically involves multi-step organic reactions. One common method includes the condensation of cyanoacetic acid derivatives with appropriate aldehydes or ketones under basic conditions, followed by cyclization and functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to amines or other functional groups.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, including antimicrobial or anticancer properties .
Medicine: Potential medicinal applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials .
Mécanisme D'action
The mechanism by which [3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades .
Similar Compounds:
Cyanoacetic acid: A simpler compound with a cyano and carboxylic acid group.
Ethyl cyanoacetate: An ester derivative of cyanoacetic acid.
Cyanoacetamide: Contains a cyano and amide group.
Uniqueness: this compound is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications.
Propriétés
| 114361-51-2 | |
Formule moléculaire |
C15H11NO4S |
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
2-(5-cyano-4-methylsulfanyl-6-oxo-2-phenylpyran-3-yl)acetic acid |
InChI |
InChI=1S/C15H11NO4S/c1-21-14-10(7-12(17)18)13(9-5-3-2-4-6-9)20-15(19)11(14)8-16/h2-6H,7H2,1H3,(H,17,18) |
Clé InChI |
YFGFHEAKZPTGAQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=O)OC(=C1CC(=O)O)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(2,4-Dimethylphenyl)diazenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole](/img/structure/B14288025.png)

![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)



